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Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)thiourea

Cat. No.: B052233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectroscopic analysis of 1-(4-Hydroxyphenyl)thiourea, a compound of

interest in medicinal chemistry and drug development. This document outlines the expected

spectral data, experimental protocols for acquiring NMR and IR spectra, and a typical synthesis

procedure.

Introduction
1-(4-Hydroxyphenyl)thiourea is a thiourea derivative containing a phenol group. Thiourea and

its derivatives are known for a wide range of biological activities. The structural elucidation and

purity assessment of this compound are critical for its development as a potential therapeutic

agent. NMR and IR spectroscopy are powerful analytical techniques for confirming the

molecular structure and identifying key functional groups.

Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectral data for 1-(4-
Hydroxyphenyl)thiourea. These values are based on the analysis of its chemical structure

and comparison with similar compounds reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 1-(4-Hydroxyphenyl)thiourea
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~9.5 - 10.0 Singlet (broad) 1H Ar-OH

~9.0 - 9.5 Singlet (broad) 1H
NH (adjacent to

phenyl)

~7.5 - 8.0 Singlet (broad) 2H NH₂

~7.2 - 7.4 Doublet 2H Ar-H (ortho to NH)

~6.7 - 6.9 Doublet 2H Ar-H (ortho to OH)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 1-(4-Hydroxyphenyl)thiourea

Chemical Shift (δ, ppm) Assignment

~182 - 184 C=S

~155 - 157 Ar-C (C-OH)

~130 - 132 Ar-C (C-NH)

~128 - 130 Ar-CH (ortho to NH)

~115 - 117 Ar-CH (ortho to OH)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1-(4-Hydroxyphenyl)thiourea
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (phenolic)

3300 - 3100 Medium N-H stretch (thiourea)

~1600 Medium Aromatic C=C stretch

~1510 Strong N-H bend

~1350 Medium C-N stretch

~1240 Strong C-O stretch (phenolic)

~730 Medium C=S stretch

Experimental Protocols
Synthesis of 1-(4-Hydroxyphenyl)thiourea
This protocol is adapted from procedures for similar thiourea derivatives.

Materials:

4-Aminophenol

Ammonium thiocyanate

Hydrochloric acid (concentrated)

Ethanol

Water

Round-bottom flask

Reflux condenser

Heating mantle

Beakers
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Buchner funnel and filter paper

Procedure:

In a round-bottom flask, dissolve 4-aminophenol in a minimal amount of ethanol.

In a separate beaker, prepare a solution of ammonium thiocyanate in water.

Slowly add the ammonium thiocyanate solution to the 4-aminophenol solution with stirring.

To the resulting mixture, add concentrated hydrochloric acid dropwise until the solution

becomes acidic.

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a beaker of cold water to precipitate the product.

Collect the solid product by vacuum filtration using a Buchner funnel.

Wash the product with cold water to remove any unreacted starting materials and salts.

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to

obtain pure 1-(4-Hydroxyphenyl)thiourea.

Dry the purified crystals in a vacuum oven.

NMR Spectroscopic Analysis
Instrumentation:

NMR Spectrometer (e.g., Bruker, Jeol) operating at a frequency of 300 MHz or higher for ¹H

NMR.

Sample Preparation:
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Accurately weigh 5-10 mg of the synthesized 1-(4-Hydroxyphenyl)thiourea.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number

of scans will be required.

IR Spectroscopic Analysis
Instrumentation:

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific)

equipped with an Attenuated Total Reflectance (ATR) accessory or configured for KBr pellet

preparation.

Sample Preparation (ATR Method):

Place a small amount of the dry, solid 1-(4-Hydroxyphenyl)thiourea sample directly onto

the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
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powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent

pellet.

Data Acquisition:

Place the ATR accessory with the sample or the KBr pellet into the sample compartment of

the FTIR spectrometer.

Record the spectrum over the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it

from the sample spectrum.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
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Caption: Workflow for the synthesis and spectroscopic analysis of 1-(4-
Hydroxyphenyl)thiourea.
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Key Functional Groups

Corresponding Spectroscopic Signatures

1-(4-Hydroxyphenyl)thiourea

Phenolic -OH Thiourea -NH-C(=S)-NH₂ Aromatic Ring

IR: ~3300 cm⁻¹ (broad O-H) ¹H NMR: ~9.5-10.0 ppm (broad) IR: ~3150 cm⁻¹ (N-H)IR: ~730 cm⁻¹ (C=S)¹H NMR: ~7.5-9.5 ppm (broad) ¹H NMR: ~6.7-7.4 ppm

Click to download full resolution via product page

Caption: Relationship between functional groups of 1-(4-Hydroxyphenyl)thiourea and their

spectroscopic signals.

To cite this document: BenchChem. [Application Notes and Protocols: Spectroscopic
Analysis of 1-(4-Hydroxyphenyl)thiourea]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052233#nmr-and-ir-spectroscopic-analysis-of-1-4-
hydroxyphenyl-thiourea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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